molecular formula C19H19BrFNO B2981183 (4-Bromophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone CAS No. 1797139-92-4

(4-Bromophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone

Cat. No.: B2981183
CAS No.: 1797139-92-4
M. Wt: 376.269
InChI Key: BHHVEVFGILIEFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone: is a synthetic organic compound that features a bromophenyl group and a fluorophenyl group attached to an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be added through a similar nucleophilic substitution reaction using a fluorinated aromatic compound.

    Formation of the Methanone Group: The final step involves the formation of the methanone group through a carbonylation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to convert the methanone group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation Products: Oxidized derivatives such as carboxylic acids and ketones.

    Reduction Products: Reduced forms such as alcohols and alkanes.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as thermal stability and chemical resistance.

Biology:

    Biochemical Probes: The compound can be used as a probe to study biological processes and interactions at the molecular level.

    Drug Development:

Medicine:

    Therapeutic Agents: The compound may exhibit pharmacological activity, making it a candidate for the development of new therapeutic agents.

    Diagnostic Tools: It can be used in the development of diagnostic tools and imaging agents for medical applications.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.

    Environmental Applications: It may be used in the development of environmentally friendly processes and products.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to engage in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

  • (4-Bromophenyl)(3-(4-chlorophenyl)azepan-1-yl)methanone
  • (4-Bromophenyl)(3-(4-methylphenyl)azepan-1-yl)methanone
  • (4-Bromophenyl)(3-(4-nitrophenyl)azepan-1-yl)methanone

Uniqueness: (4-Bromophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone is unique due to the presence of both bromophenyl and fluorophenyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall performance in various applications. The combination of these functional groups makes it a versatile and valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

(4-bromophenyl)-[3-(4-fluorophenyl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrFNO/c20-17-8-4-15(5-9-17)19(23)22-12-2-1-3-16(13-22)14-6-10-18(21)11-7-14/h4-11,16H,1-3,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHVEVFGILIEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.